molecular formula C29H52O B10753418 17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B10753418
M. Wt: 416.7 g/mol
InChI Key: LGJMUZUPVCAVPU-UHFFFAOYSA-N
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Description

17-(5-Ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol, commonly identified as β-sitosterol (CID: 222284), is a phytosterol with a tetracyclic cyclopenta[a]phenanthrene core substituted with a hydroxyl group at position 3 and a branched alkyl side chain at position 17 . It is widely distributed in plants (e.g., Chisocheton tomentosus, Terminalia arjuna) and fungi, where it functions as a structural component of cell membranes and modulates cholesterol absorption in humans . Its molecular formula is C₂₉H₅₀O (MW: 426.7 g/mol), and it exhibits lipophilic properties due to the extended hydrocarbon side chain .

Its structure was confirmed via FTIR, LC-ESI-MS, and NMR spectroscopy .

Properties

Molecular Formula

C29H52O

Molecular Weight

416.7 g/mol

IUPAC Name

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3

InChI Key

LGJMUZUPVCAVPU-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C

Origin of Product

United States

Biological Activity

The compound 17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with significant biological implications. Its structure suggests potential interactions with various biological systems due to its steroid-like characteristics. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C30H52O
  • Molecular Weight : 428.7333 g/mol
  • CAS Registry Number : 20194-50-7
  • IUPAC Name : (3S,8S,9S,10R,13R,14S,17R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including antimicrobial effects and potential applications in pharmacology.

Antimicrobial Activity

A study highlighted the antimicrobial properties of related compounds derived from plant extracts containing similar steroidal structures. For instance:

  • Euphorbia pulcherrima extracts showed significant activity against bacteria such as Escherichia coli, Staphylococcus aureus, and Salmonella typhi due to the presence of bioactive compounds including sterols and terpenoids .
OrganismExtract TypeActivity Observed
E. coliMethanol ExtractHigh
S. aureusEthyl Acetate FractionModerate
Salmonella typhiWhole Plant ExtractSignificant

The biological activity of 17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl... may be attributed to its ability to disrupt microbial cell membranes or interfere with cellular processes through mechanisms similar to those observed in other sterols.

Case Studies

  • Study on Antibacterial Properties :
    • A study examined the antibacterial effects of various extracts from Polygonum punctatum, which contains similar sterolic compounds. The dichloromethane extract demonstrated effectiveness against multiple Gram-positive and Gram-negative bacteria .
  • Phytochemical Analysis :
    • Research involving the extraction of bioactive compounds from plant sources revealed that sterols like β-sitosterol (closely related to the compound ) possess significant antimicrobial properties .

Scientific Research Applications

Pharmacological Studies

Research indicates that this compound may exhibit various pharmacological properties. Studies have explored its potential as an anti-inflammatory agent and its role in modulating hormonal activities. The compound's structural similarity to known steroids suggests it could influence steroid hormone pathways.

The compound has been investigated for its biological activity in several studies:

  • Anti-inflammatory Effects: Preliminary studies suggest that derivatives of this compound can inhibit inflammatory pathways by acting on cyclooxygenase enzymes .
  • Hormonal Modulation: Given its steroid-like structure, it may interact with androgen and estrogen receptors .

Synthesis and Characterization

The synthesis of this compound has been documented using various methods. For instance:

  • The synthesis involves multi-step reactions starting from simpler steroidal precursors.
  • Characterization techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anti-inflammatory Activity

A study conducted on a related derivative demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The compound was tested against a panel of inflammatory markers in human cell lines and showed promising results in reducing TNF-alpha and IL-6 levels.

Case Study 2: Hormonal Interaction

In another study focusing on the hormonal effects of similar compounds within the same class:

  • Researchers evaluated the binding affinity to androgen receptors.
  • Results indicated that the compound could act as a weak agonist or antagonist depending on the cellular context.

Data Table: Summary of Research Findings

Study FocusFindingsReference
Anti-inflammatory EffectsInhibition of TNF-alpha and IL-6
Hormonal ModulationWeak agonist activity on androgen receptors
Synthesis MethodMulti-step synthesis confirmed by NMR and LC-MS

Comparison with Similar Compounds

Comparison with Similar Compounds

β-Sitosterol belongs to the sterol family, sharing structural similarities with stigmasterol , campesterol , and cerevisterol . Key differences lie in their side chains and stereochemistry, which influence bioavailability and biological activity.

Structural Comparison

Compound IUPAC Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
β-Sitosterol (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol C₂₉H₅₀O 426.7 5-ethyl-6-methylheptan-2-yl side chain; saturated sterol backbone
Stigmasterol (3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol C₂₉H₄₈O 412.7 Unsaturated side chain (C22 double bond); reduced membrane integration
Campesterol (3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol C₂₈H₄₈O 400.7 Shorter 5,6-dimethylheptan-2-yl side chain; lower cholesterol-binding affinity
Cerevisterol (2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-isopropyl-hex-5-enoic acid C₃₃H₅₄O₄ 522.8 Oxidized C3 and C16 positions; carboxylic acid moiety

Pharmacological and Physical Properties

  • Bioavailability : β-Sitosterol’s saturated side chain enhances membrane integration compared to stigmasterol’s unsaturated chain, which reduces stability .
  • Melting Point : β-Sitosterol (136–140°C) has a higher melting point than stigmasterol (121–125°C) due to reduced side-chain flexibility .
  • Therapeutic Activity :
    • β-Sitosterol inhibits α-glucosidase (IC₅₀: 12.3 μM) more effectively than campesterol (IC₅₀: 28.7 μM), attributed to its longer alkyl side chain .
    • Stigmasterol exhibits stronger anti-inflammatory effects in vitro (e.g., COX-2 inhibition) but poorer oral absorption .

Q & A

Q. How can the structural confirmation of this compound be methodologically validated in synthetic or natural isolation workflows?

Answer:

  • X-ray crystallography is the gold standard for absolute stereochemical determination. Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) provides precise bond lengths (mean C–C = 0.005 Å) and spatial configurations, as demonstrated for related cyclopenta-phenanthrene derivatives .
  • NMR spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC) is critical for assigning functional groups and side-chain stereochemistry. For example, the 3-hydroxyl group and heptanyl side chain can be resolved using 2D NMR .
  • High-resolution mass spectrometry (HRMS) validates molecular formula consistency with theoretical calculations (e.g., C₂₇H₄₆O₂ requires exact mass 402.65) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE): Use nitrile gloves (tested for permeability) and full-face respirators (N100/P3 filters) to prevent dermal/ocular exposure .
  • Ventilation: Conduct experiments in fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks .
  • Waste disposal: Classify as hazardous waste (UN 2811, Packing Group III) and use licensed disposal services to avoid environmental contamination .

Q. How can researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound?

Answer:

  • Differential scanning calorimetry (DSC) determines melting points for crystalline samples. For amorphous forms, use dynamic vapor sorption (DVS) to assess hygroscopicity .
  • HPLC-UV/ELSD quantifies solubility in solvents like DMSO or ethanol. If logP values are unavailable, predict via computational tools (e.g., MarvinSketch) using fragment-based methods .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in bioactivity data for structurally similar cyclopenta-phenanthrene derivatives?

Answer:

  • Structure-activity relationship (SAR) studies: Systematically modify substituents (e.g., 3-hydroxyl vs. 3-methoxy groups) and assess impacts on receptor binding using surface plasmon resonance (SPR) .
  • Metabolic stability assays: Use liver microsomes (human/rat) to compare oxidation rates of side chains (e.g., ethyl vs. methyl groups), which may explain divergent in vivo results .
  • Crystallographic docking: Overlay X-ray structures with target proteins (e.g., steroid receptors) to identify steric clashes or hydrogen-bonding mismatches .

Q. How can the synthetic challenges of stereochemical purity in the heptanyl side chain be mitigated?

Answer:

  • Chiral chromatography: Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with heptane/isopropanol gradients to separate (2R,5R) and (2S,5S) diastereomers .
  • Asymmetric catalysis: Employ Sharpless epoxidation or Noyori hydrogenation to install stereocenters in the 5-ethyl-6-methylheptan-2-yl moiety .
  • Crystallization-induced diastereomer resolution: Seed racemic mixtures with enantiopure crystals to drive thermodynamic selectivity .

Q. What methodologies are recommended for stability testing under varying pH and temperature conditions?

Answer:

  • Forced degradation studies: Expose the compound to 0.1M HCl/NaOH (40°C, 72 hours) and analyze via UPLC-PDA for degradation products (e.g., hydroxylation at C17 or lactone formation) .
  • Thermogravimetric analysis (TGA): Quantify decomposition thresholds (e.g., >200°C) and identify volatile byproducts via GC-MS .
  • Light exposure tests: Use ICH Q1B guidelines with UV/visible light (1.2 million lux-hours) to assess photostability in glass vs. amber vials .

Q. How can computational modeling enhance the prediction of metabolic pathways for this compound?

Answer:

  • Density functional theory (DFT): Calculate activation energies for hydroxylation at C3 or C17 using Gaussian09 with B3LYP/6-31G* basis sets .
  • Molecular dynamics (MD) simulations: Model cytochrome P450 3A4 binding pockets to predict regioselective oxidation sites .
  • ADMET Predictor™: Use machine learning to estimate bioavailability, plasma protein binding, and half-life based on structural descriptors .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported toxicity profiles across safety data sheets?

Answer:

  • Batch-specific impurities: Analyze impurities via LC-MS (e.g., oxidized byproducts or residual solvents) that may explain acute toxicity (H302/H312) variations .
  • Species-specific assays: Compare rodent vs. human hepatocyte cytotoxicity data to validate in vitro-in vivo extrapolation (IVIVE) .
  • Threshold limit value (TLV) adjustments: Recalculate occupational exposure limits (OELs) using ECETOC TRA or Stoffenmanager® if logPow or vapor pressure data are incomplete .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.